molecular formula C4H3N3O4 B7797537 CID 6399005

CID 6399005

Cat. No. B7797537
M. Wt: 157.08 g/mol
InChI Key: JMUJZTASUDOAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6399005 is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6399005 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6399005 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CID has been instrumental in studying biological processes with high precision and spatiotemporal resolution, particularly in signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Innovations like PROTAC-CID systems have been developed for mammalian inducible gene regulation. These systems can fine-tune gene expression, multiplex biological signals, and are applicable in genetic circuits for transient genome manipulation (Ma et al., 2023).

  • CID has applications in safety mechanisms for clinical therapies, like in induced pluripotent stem cell (iPSC)-derived rejuvenated T cell therapy. The iC9/CID safeguard system induces apoptosis in rejCTLs, demonstrating promise for future iPSC-mediated approaches (Ando et al., 2015).

  • CID techniques help resolve complex cell biology problems, such as understanding the signaling paradox in lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).

  • The iC9 suicide gene, activated by CID, enhances the safety of therapies using human induced pluripotent stem cells by inducing apoptosis and eradicating tumors derived from these cells (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

  • The iC9 safety gene in stem cell transplantation allows for the control of adverse effects like graft-versus-host disease through CID activation (Zhou et al., 2016).

properties

IUPAC Name

5-hydroxyimino-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h11H,(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUJZTASUDOAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NO)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NO)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6399005

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.